molecular formula C4H7ClO B129570 3-Chloro-2-butanone CAS No. 4091-39-8

3-Chloro-2-butanone

Cat. No. B129570
CAS RN: 4091-39-8
M. Wt: 106.55 g/mol
InChI Key: OIMRLHCSLQUXLL-UHFFFAOYSA-N
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Description

3-Chloro-2-butanone is a chemical compound that reacts with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives . It is used in the production of chiral alcohols from acetophenone derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone by recombinant E. coli cells .


Synthesis Analysis

The synthesis of 3-Chloro-2-butanone has been achieved through chlorination in situ with HCl-H2O2, with CuCl2 as a catalyst . Optimal conditions for this synthesis include a mole ratio of butanone to HCl to H2O2 of 2:1:1.3, a reaction temperature of 78°C, and a reaction time of 5 hours.


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-butanone is C4H7ClO . The molecular weight is 106.55 .


Chemical Reactions Analysis

3-Chloro-2-butanone reacts with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives . It was used to study various carbonylic compounds as substrates for 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens ACB .


Physical And Chemical Properties Analysis

3-Chloro-2-butanone is a liquid with a refractive index of n20/D 1.421 (lit.) . It has a boiling point of 114-117°C (lit.) and a density of 1.055 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis of Chiral Alcohols

3-Chloro-2-butanone: is utilized in the production of chiral alcohols from acetophenone derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone by recombinant E. coli cells . This application is significant in the pharmaceutical industry where the chirality of alcohols can influence the efficacy of drug molecules.

Carbene Precursor Synthesis

The compound serves as a starting material in the synthesis of carbene precursors, specifically 3-aryl-4,5-dimethylthiazolium chloride . Carbenes are highly reactive species used in a variety of chemical reactions, including cyclopropanation and C-H insertion.

Organic Building Blocks

As an organic building block, 3-Chloro-2-butanone offers a versatile reagent for constructing more complex molecules . Its reactivity allows for further functionalization, making it a valuable compound in organic synthesis.

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-butanone and related chlorinated butanones has been studied using techniques like electron diffraction, providing insights into bond lengths and angles which are crucial for understanding reactivity and designing new molecules.

Chemical Reaction Studies

This chemical compound participates in various chemical reactions, such as chloral-ketone condensation reactions, leading to the formation of different chlorinated hydroxy ketones. These reactions are important for the synthesis of intermediates in organic chemistry.

Spectroscopic and Thermodynamic Studies

3-Chloro-2-butanone: has been investigated through spectroscopic and thermodynamic studies to understand its physical and chemical properties. This includes the formation of hydrogen-bonded complexes and measurements of excess molar enthalpy.

Safety and Hazards

3-Chloro-2-butanone is a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

properties

IUPAC Name

3-chlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMRLHCSLQUXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863319
Record name (+/-)-3-Chloro-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4091-39-8
Record name 3-Chloro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4091-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3-chloro-
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Record name (+/-)-3-Chloro-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobutan-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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